3-Iodo-4-(isopropoxymethyl)benzoic acid
Description
3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS: 1131614-21-5) is a substituted benzoic acid derivative with the molecular formula C₁₁H₁₃IO₃ and a molecular weight of 320.12 g/mol. Its structure features an iodine atom at the 3-position and an isopropoxymethyl group (-CH₂-O-iPr) at the 4-position of the benzene ring. This compound is recognized as a versatile small-molecule scaffold for chemical synthesis, particularly in pharmaceutical and materials science research .
Properties
CAS No. |
1131614-21-5 |
|---|---|
Molecular Formula |
C11H13IO3 |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
3-iodo-4-(propan-2-yloxymethyl)benzoic acid |
InChI |
InChI=1S/C11H13IO3/c1-7(2)15-6-9-4-3-8(11(13)14)5-10(9)12/h3-5,7H,6H2,1-2H3,(H,13,14) |
InChI Key |
QLKYLIUQQCVGJU-UHFFFAOYSA-N |
SMILES |
CC(C)OCC1=C(C=C(C=C1)C(=O)O)I |
Canonical SMILES |
CC(C)OCC1=C(C=C(C=C1)C(=O)O)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 3-iodo-4-(isopropoxymethyl)benzoic acid with its analogs:
Key Observations :
- Electronic Effects : The trifluoromethoxy group (-OCF₃) in the analog 1110709-70-0 is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (predicted ~3.92) compared to the electron-donating isopropoxymethyl group .
- Solubility : Smaller substituents (e.g., -OCH₃) improve aqueous solubility, while bulky groups (e.g., tetrahydropyran-methoxy) enhance lipid solubility, impacting bioavailability .
Toxicity and QSTR Predictions
A quantitative structure-toxicity relationship (QSTR) study on benzoic acid derivatives identified 0JA (zero-order connectivity index) and 1JA (first-order connectivity index) as critical predictors of oral LD₅₀ in mice . While specific data for this compound is unavailable, its higher molecular connectivity indices (due to branched substituents) may correlate with moderate acute toxicity , similar to other iodinated analogs. For example:
Q & A
Q. What computational methods predict the compound’s behavior in catalytic systems?
Q. How does the isopropoxymethyl group influence crystallinity and polymorphism?
Q. What methodologies assess the compound’s compatibility with polymer matrices for material science applications?
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